molecular formula C16H15BrN2O2S B2870716 4-bromo-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide CAS No. 852138-80-8

4-bromo-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2870716
CAS No.: 852138-80-8
M. Wt: 379.27
InChI Key: ZIEVIFYFRMHIQV-UHFFFAOYSA-N
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Description

4-bromo-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the fourth position of the benzene ring and a sulfonamide group attached to the indole moiety, making it a unique structure with potential biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Sulfonamide Formation: The final step involves the reaction of the brominated indole with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Sulfonamide Formation: Benzenesulfonyl chloride and triethylamine.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

    Substitution Reactions: Formation of various substituted indole derivatives.

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of indoline derivatives.

    Coupling Reactions: Formation of biaryl derivatives.

Scientific Research Applications

4-bromo-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antiviral, and antimicrobial activities.

    Biological Studies: The compound is used to study the biological pathways and mechanisms of action of indole derivatives.

    Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological targets.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for the development of functionalized indole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-phenyl-1H-indol-7-yl)benzenesulfonamide
  • 4-bromo-N-(2-methyl-1H-indol-3-yl)methyl)benzenesulfonamide
  • 4-bromo-N-(2-methyl-1H-indol-6-yl)methyl)benzenesulfonamide

Uniqueness

4-bromo-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide is unique due to the specific positioning of the bromine atom and the sulfonamide group, which can significantly influence its biological activity and selectivity. The presence of the methyl group at the second position of the indole ring further distinguishes it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S/c1-11-8-13-9-12(2-7-16(13)19-11)10-18-22(20,21)15-5-3-14(17)4-6-15/h2-9,18-19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEVIFYFRMHIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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